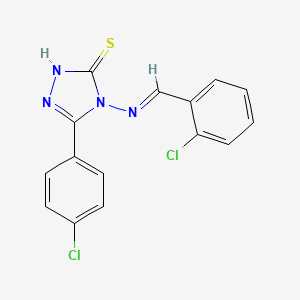![molecular formula C30H27NO9 B12001420 methyl 4-({7-[(4-{[(benzyloxy)carbonyl]amino}butanoyl)oxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B12001420.png)
methyl 4-({7-[(4-{[(benzyloxy)carbonyl]amino}butanoyl)oxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-({7-[(4-{[(benzyloxy)carbonyl]amino}butanoyl)oxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate is a complex organic compound with a molecular formula of C30H27NO9 and a molecular weight of 545.55 g/mol . This compound is known for its unique structure, which includes a benzyloxycarbonyl group, a butanoyloxy group, and a chromen-3-yl moiety. It is used in various scientific research applications due to its interesting chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({7-[(4-{[(benzyloxy)carbonyl]amino}butanoyl)oxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the benzyloxycarbonyl group: This step involves the reaction of benzyl chloroformate with an amine to form the benzyloxycarbonyl-protected amine.
Attachment of the butanoyloxy group: The protected amine is then reacted with butanoyl chloride to form the butanoyloxy derivative.
Formation of the chromen-3-yl moiety: This step involves the cyclization of a suitable precursor to form the chromen-3-yl structure.
Final coupling: The chromen-3-yl derivative is then coupled with methyl 4-hydroxybenzoate under suitable conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the general principles of organic synthesis, such as optimization of reaction conditions and purification techniques, would apply.
化学反应分析
Types of Reactions
Methyl 4-({7-[(4-{[(benzyloxy)carbonyl]amino}butanoyl)oxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under suitable conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to remove protective groups or reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while reduction may yield deprotected or reduced compounds.
科学研究应用
Methyl 4-({7-[(4-{[(benzyloxy)carbonyl]amino}butanoyl)oxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.
作用机制
The mechanism of action of methyl 4-({7-[(4-{[(benzyloxy)carbonyl]amino}butanoyl)oxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .
相似化合物的比较
Methyl 4-({7-[(4-{[(benzyloxy)carbonyl]amino}butanoyl)oxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate can be compared with similar compounds such as:
Methyl 4-{[7-[(2-{[(benzyloxy)carbonyl]amino}-3-methylbutanoyl)oxy]-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl]oxy}benzoate: This compound has a similar structure but includes a trifluoromethyl group, which may alter its chemical and biological properties.
Methyl 4-(benzyloxy)benzoate: This simpler compound lacks the chromen-3-yl moiety and has different reactivity and applications.
属性
分子式 |
C30H27NO9 |
|---|---|
分子量 |
545.5 g/mol |
IUPAC 名称 |
methyl 4-[2-methyl-4-oxo-7-[4-(phenylmethoxycarbonylamino)butanoyloxy]chromen-3-yl]oxybenzoate |
InChI |
InChI=1S/C30H27NO9/c1-19-28(40-22-12-10-21(11-13-22)29(34)36-2)27(33)24-15-14-23(17-25(24)38-19)39-26(32)9-6-16-31-30(35)37-18-20-7-4-3-5-8-20/h3-5,7-8,10-15,17H,6,9,16,18H2,1-2H3,(H,31,35) |
InChI 键 |
RVNCPQKCRNFRFM-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)CCCNC(=O)OCC3=CC=CC=C3)OC4=CC=C(C=C4)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


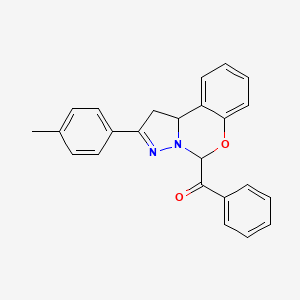

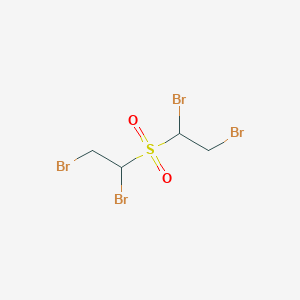



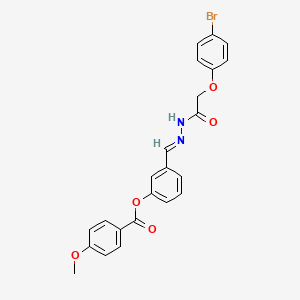
![7,9-Dichloro-5-(4-chlorophenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12001396.png)
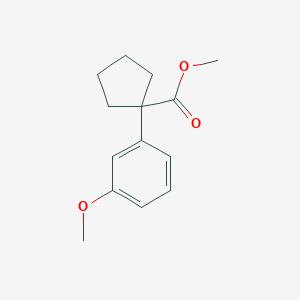
![[(1-benzyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)amino]urea](/img/structure/B12001413.png)
![2-((E)-{[(E)-1-methylpropyl]imino}methyl)phenol](/img/structure/B12001422.png)

